molecular formula C7H10BF4K B13514979 Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide

Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide

Cat. No.: B13514979
M. Wt: 220.06 g/mol
InChI Key: CYKYDRLQLMLBTD-UHFFFAOYSA-N
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Description

Potassium trifluoro({6-fluorospiro[33]heptan-2-yl})boranuide is a chemical compound with the molecular formula C8H12BF4K It is a boron-containing compound that features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide typically involves the reaction of a spirocyclic precursor with a boron-containing reagent. One common method is the reaction of 6-fluorospiro[3.3]heptane with potassium trifluoroborate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation: Products may include boronic acids or borate esters.

    Reduction: Products may include boranes or borohydrides.

    Substitution: Products depend on the nucleophile used, such as substituted boron compounds.

Scientific Research Applications

Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with electron-rich species, facilitating reactions such as cross-coupling and addition. The spirocyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

  • Potassium trifluoro({spiro[3.3]heptan-2-yl}methyl)boranuide
  • Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide

Comparison: Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide is unique due to the presence of a fluorine atom in its structure, which can significantly alter its chemical properties compared to similar compounds. The fluorine atom can enhance the compound’s stability and reactivity, making it more suitable for specific applications in synthesis and material science.

Properties

Molecular Formula

C7H10BF4K

Molecular Weight

220.06 g/mol

IUPAC Name

potassium;trifluoro-(2-fluorospiro[3.3]heptan-6-yl)boranuide

InChI

InChI=1S/C7H10BF4.K/c9-6-3-7(4-6)1-5(2-7)8(10,11)12;/h5-6H,1-4H2;/q-1;+1

InChI Key

CYKYDRLQLMLBTD-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC2(C1)CC(C2)F)(F)(F)F.[K+]

Origin of Product

United States

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